N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 877652-66-9
VCID: VC11876586
InChI: InChI=1S/C19H19N5O2S3/c1-12-22-23-18(29-12)21-15(25)11-28-19-20-14-8-10-27-16(14)17(26)24(19)9-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,21,23,25)
SMILES: CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Molecular Formula: C19H19N5O2S3
Molecular Weight: 445.6 g/mol

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 877652-66-9

Cat. No.: VC11876586

Molecular Formula: C19H19N5O2S3

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 877652-66-9

Specification

CAS No. 877652-66-9
Molecular Formula C19H19N5O2S3
Molecular Weight 445.6 g/mol
IUPAC Name N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5O2S3/c1-12-22-23-18(29-12)21-15(25)11-28-19-20-14-8-10-27-16(14)17(26)24(19)9-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,21,23,25)
Standard InChI Key NSYROXOVOQNUNN-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3
Canonical SMILES CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound combines a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-phenylethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide branch terminates in a 5-methyl-1,3,4-thiadiazol-2-yl group, contributing to its unique electronic and steric profile .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₅O₂S₃
Molecular Weight445.59 g/mol
IUPAC NameN-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
SMILESCc1nnc(NC(CSC(N(CCc2ccccc2)C2=O)=NC3=C2SCC3)=O)s1
Hydrogen Bond Donors/Acceptors1 / 9
Rotatable Bonds8

Structural Motifs and Relevance

  • Thieno[3,2-d]pyrimidinone: A bicyclic system known for kinase inhibition and antimicrobial activity .

  • 1,3,4-Thiadiazole: Enhances metabolic stability and bioavailability in drug candidates .

  • Sulfanyl Acetamide Linker: Facilitates interactions with cysteine residues in enzymatic targets .

Synthesis and Physicochemical Properties

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
logP (Partition Coefficient)2.441Computational
logD (Distribution Coeff.)2.410pH 7.4
Water Solubility (LogSw)-2.72Predicted
Polar Surface Area72.59 ŲTopological
pKa8.54Acid dissociation

The compound’s moderate lipophilicity (logP ~2.4) suggests adequate membrane permeability, while its low aqueous solubility (-2.72 LogSw) may necessitate formulation enhancements for in vivo applications .

Biological Applications and Research Findings

Antimicrobial Properties

1,3,4-Thiadiazole derivatives demonstrate broad-spectrum antimicrobial activity. The methyl-thiadiazole moiety in this compound may enhance bacterial membrane disruption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator